molecular formula C11H23N B2613943 N-butyl-3-methylcyclohexan-1-amine CAS No. 55794-85-9

N-butyl-3-methylcyclohexan-1-amine

Cat. No.: B2613943
CAS No.: 55794-85-9
M. Wt: 169.312
InChI Key: KFJUEEKIJVBZSQ-UHFFFAOYSA-N
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Description

N-butyl-3-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C11H23N and its molecular weight is 169.312. The purity is usually 95%.
BenchChem offers high-quality N-butyl-3-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-3-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJUEEKIJVBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCC(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Potential research applications of N-butyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Research Applications of N-Butyl-3-methylcyclohexan-1-amine

Authored by: Gemini, Senior Application Scientist

Abstract

N-butyl-3-methylcyclohexan-1-amine is a substituted cycloaliphatic amine with significant, yet largely unexplored, potential across various scientific domains. Its structural features—a reactive secondary amine, a lipophilic N-butyl group, and a chiral 3-methylcyclohexane backbone—make it a compelling candidate for investigation in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive overview of the compound's physicochemical properties, proposes detailed synthetic and analytical protocols, and outlines a series of potential research applications grounded in established scientific principles. By presenting a clear rationale and actionable experimental workflows, this document aims to catalyze further research into this promising molecule.

Table of Contents

  • Introduction to N-butyl-3-methylcyclohexan-1-amine

  • Physicochemical Properties and Stereochemistry

  • Synthetic and Analytical Methodologies

  • Potential Research Applications

    • 4.1. As a Scaffold in Medicinal Chemistry

    • 4.2. As a Modulator of Ion Channels and Receptors

    • 4.3. In the Development of Novel Antimicrobial Agents

    • 4.4. As a Building Block for Functional Materials

  • References

Introduction to N-butyl-3-methylcyclohexan-1-amine

N-butyl-3-methylcyclohexan-1-amine is a secondary amine characterized by a cyclohexane ring substituted with a methyl group at the 3-position and an amino group at the 1-position, which is further functionalized with an N-butyl group. The presence of two stereocenters (at C1 and C3) means the molecule can exist as four possible stereoisomers. While not extensively studied, its structural relationship to known bioactive molecules, such as the anesthetic cyclomethycaine and the mucolytic agent bromhexine, suggests a rich potential for biological activity. This guide will explore the untapped research avenues for this compound, providing a roadmap for its synthesis, characterization, and application.

Physicochemical Properties and Stereochemistry

A thorough understanding of the physicochemical properties of N-butyl-3-methylcyclohexan-1-amine is crucial for designing and interpreting research studies.

Table 1: Estimated Physicochemical Properties of N-butyl-3-methylcyclohexan-1-amine

PropertyEstimated ValueSignificance in Research
Molecular Formula C₁₁H₂₃NProvides the basis for molecular weight and elemental analysis.
Molecular Weight 169.31 g/mol Essential for stoichiometric calculations in synthesis and assays.
pKa (Conjugate Acid) ~10.5Indicates that the amine is protonated at physiological pH, influencing receptor interactions and solubility.
logP (Octanol-Water Partition Coefficient) ~3.8Suggests high lipophilicity, which can enhance membrane permeability but may also lead to off-target effects.
Boiling Point ~220-230 °CImportant for purification by distillation.
Stereoisomers 4 (1R,3R), (1S,3S), (1R,3S), (1S,3R)The different spatial arrangements of the substituents can lead to distinct biological activities.

The stereochemistry of N-butyl-3-methylcyclohexan-1-amine is of particular importance. The relative orientation of the methyl and amino groups (cis or trans) and the absolute configuration at each chiral center will dictate the molecule's three-dimensional shape and its ability to interact with chiral biological targets such as enzymes and receptors. Future research should prioritize the synthesis and biological evaluation of the individual stereoisomers.

Synthetic and Analytical Methodologies

The synthesis of N-butyl-3-methylcyclohexan-1-amine can be achieved through several established chemical transformations. A common and efficient method is the reductive amination of 3-methylcyclohexanone.

Proposed Synthetic Workflow

cluster_0 Reaction Mixture A 3-Methylcyclohexanone C Imine Intermediate A->C Condensation B n-Butylamine B->C E N-butyl-3-methylcyclohexan-1-amine C->E Reduction D Sodium triacetoxyborohydride (STAB) D->E

Caption: Synthetic workflow for N-butyl-3-methylcyclohexan-1-amine via reductive amination.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 3-methylcyclohexanone (1.0 eq) in dichloromethane (DCM, 0.5 M), add n-butylamine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction is exothermic and may require cooling in an ice bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Analytical Characterization

The identity and purity of the synthesized N-butyl-3-methylcyclohexan-1-amine should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and assess isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C-N bonds.

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the different stereoisomers.

Potential Research Applications

The unique structural features of N-butyl-3-methylcyclohexan-1-amine open up several avenues for research.

As a Scaffold in Medicinal Chemistry

The cyclohexylamine moiety is a common scaffold in many approved drugs. N-butyl-3-methylcyclohexan-1-amine can serve as a versatile starting material for the synthesis of compound libraries for high-throughput screening.

A N-butyl-3-methylcyclohexan-1-amine B Acylation A->B C Sulfonylation A->C D Alkylation A->D E Amide Library B->E F Sulfonamide Library C->F G Tertiary Amine Library D->G

Caption: Diversification of the N-butyl-3-methylcyclohexan-1-amine scaffold.

The secondary amine can be readily functionalized through acylation, sulfonylation, and further alkylation to generate a diverse range of derivatives. These libraries can then be screened against various biological targets to identify novel hit compounds.

As a Modulator of Ion Channels and Receptors

Many amine-containing compounds are known to interact with ion channels and G-protein coupled receptors (GPCRs). The lipophilic nature of N-butyl-3-methylcyclohexan-1-amine suggests it may partition into cell membranes and modulate the function of these membrane-bound proteins.

Proposed Research Workflow:

  • Target Selection: Based on structural similarity to known ion channel or GPCR modulators, select a panel of relevant targets (e.g., voltage-gated sodium channels, dopamine receptors).

  • In Vitro Assays: Employ automated patch-clamp electrophysiology or radioligand binding assays to assess the activity of N-butyl-3-methylcyclohexan-1-amine and its derivatives on the selected targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to determine the key structural features required for activity and selectivity.

In the Development of Novel Antimicrobial Agents

The ability of cationic amphiphilic molecules to disrupt bacterial cell membranes is a well-established principle in antimicrobial drug discovery. The protonated form of N-butyl-3-methylcyclohexan-1-amine, which is prevalent at physiological pH, possesses these characteristics.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare a series of two-fold dilutions of N-butyl-3-methylcyclohexan-1-amine in a suitable broth medium.

  • Inoculation: Inoculate each dilution with a standardized suspension of the test bacteria.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

As a Building Block for Functional Materials

The reactive amine group can be used to incorporate N-butyl-3-methylcyclohexan-1-amine into polymeric structures. For example, it can be used as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides. The lipophilic and chiral nature of the molecule could impart unique properties to the resulting materials, such as altered hydrophobicity, thermal stability, or chiral recognition capabilities.

Conclusion and Future Directions

N-butyl-3-methylcyclohexan-1-amine represents a promising yet underutilized chemical entity. This guide has outlined its fundamental properties and provided a series of actionable research proposals in medicinal chemistry, pharmacology, and materials science. Future research should focus on the stereoselective synthesis of its four isomers to enable a detailed investigation of the structure-activity relationships. The exploration of this compound and its derivatives has the potential to yield novel therapeutic agents, research tools, and functional materials.

References

  • Due to the limited direct research on N-butyl-3-methylcyclohexan-1-amine, the following references provide foundational knowledge on the synthesis, properties, and applications of related cyclohexylamine deriv
  • Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A New, General, and Aprotic Method. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Pharmacology of Cyclohexylamine Derivatives: Glennon, R. A. (2014). Phenyl- and Cyclohexyl-Alkylamines. In Trance: From Magic to Technology (pp. 143-167). Praeger. [Link]

  • Importance of Stereochemistry in Drug Design: Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85–100. [Link]

  • Antimicrobial Peptides and Cationic Amphiphiles: Zasloff, M. (2002). Antimicrobial peptides of multicellular organisms. Nature, 415(6870), 389–395. [Link]

Methodological & Application

Use of N-butyl-3-methylcyclohexan-1-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-butyl-3-methylcyclohexan-1-amine (CAS: 55794-85-9) is a lipophilic, secondary amine building block used extensively in drug discovery to modulate the physicochemical properties of lead compounds. Structurally, it consists of a cyclohexane ring substituted with a methyl group at the C3 position and an N-butylamine moiety at C1.

This guide details the utility of this scaffold in Lead Optimization , specifically for:

  • Lipophilicity Tuning: Increasing cLogP to improve membrane permeability.

  • Conformational Restriction: Utilizing the cyclohexane ring to lock pharmacophores into bioactive conformations compared to flexible linear alkyl chains.

  • Steric Filling: Targeting hydrophobic pockets in GPCRs and Ion Channels.

Physicochemical Profile & Structural Analysis

Understanding the stereochemistry of the 1,3-substitution pattern is critical for biological activity.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₁H₂₃NLow MW fragment (<200 Da), ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight 169.31 g/mol Leaves significant "mass budget" for the rest of the molecule.
pKa (Calc.) ~10.5 (Secondary Amine)Highly basic; likely protonated at physiological pH (7.4), promoting solubility and cation-pi interactions.
Stereochemistry cis-1,3 vs. trans-1,3Cis-isomer (Diequatorial): Thermodynamically preferred; mimics a planar extension.Trans-isomer (Axial/Equatorial): Introduces a "kink" in the 3D vector.
Lipophilicity High (Hydrophobic)Used to cap polar cores to improve blood-brain barrier (BBB) penetration.
Stereochemical Considerations

The 1,3-disubstitution allows for diastereomers. In the cis-1,3 isomer, both the methyl and the amino group can adopt the equatorial position, making it the thermodynamically dominant and conformationally stable isomer. This stability is often preferred in library synthesis to avoid rotameric blurring in biological assays.

Synthetic Protocols

Protocol A: Synthesis via Reductive Amination

Primary route for accessing the scaffold from commercially available 3-methylcyclohexanone.

Objective: Synthesize N-butyl-3-methylcyclohexan-1-amine with high diastereoselectivity.

Reagents:

  • 3-Methylcyclohexanone (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, pH 5-6)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-methylcyclohexanone (10 mmol) in DCE (30 mL).

  • Add n-butylamine (12 mmol) followed by glacial acetic acid (1-2 drops). Stir at room temperature for 30 minutes to pre-form the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH₃CN to avoid toxic cyanide byproducts and for better diastereocontrol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (95:5:1). The amine typically elutes as a pale yellow oil.

Self-Validation Check:

  • ¹H NMR: Look for the multiplet corresponding to the C1-H (methine proton alpha to nitrogen) around 2.4–2.8 ppm.

  • Stereochemistry: The coupling constants (J-values) of the C1 proton can distinguish isomers. A large axial-axial coupling (~10-12 Hz) indicates an axial proton (equatorial amine).

Application Protocols in Library Synthesis[1]

Protocol B: Amide Coupling (Diversity Decoration)

Standard workflow for attaching the amine to carboxylic acid cores (e.g., heteroaromatic scaffolds).

Reagents:

  • Carboxylic Acid Scaffold (e.g., Nicotinic acid derivative) (1.0 equiv)

  • N-butyl-3-methylcyclohexan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to activate the acid (formation of the active ester).

  • Add N-butyl-3-methylcyclohexan-1-amine (0.55 mmol).

  • Stir at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), sat. NaHCO₃, and brine.

  • Yield Expectation: >85% for secondary amines.

Protocol C: S_NAr Displacement (Kinase/GPCR Scaffolds)

Used to install the amine onto chlorinated heterocycles (e.g., 4-chloropyrimidine).

Mechanism: Nucleophilic Aromatic Substitution. Critical Factor: Steric hindrance of the secondary amine requires elevated temperatures or fluoride activation.

Procedure:

  • Charge a microwave vial with 4-chloropyrimidine derivative (0.5 mmol).

  • Add N-butyl-3-methylcyclohexan-1-amine (0.6 mmol).

  • Add solvent: n-Butanol or DMSO (2 mL).

  • Add base: DIPEA (2.0 equiv) or KF (2.0 equiv) for difficult substrates.

  • Reaction: Heat at 120°C (microwave) for 30 minutes or 100°C (thermal) for 12 hours.

  • Purification: Direct reverse-phase preparative HPLC is recommended due to the high boiling point of solvents.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting this building block versus linear analogs, based on structural activity relationship (SAR) goals.

G Start Lead Optimization Goal Lipophilicity Increase Lipophilicity (LogP > 3) Start->Lipophilicity Rigidity Conformational Locking (Reduce Entropy Cost) Start->Rigidity SpaceFill Hydrophobic Pocket Filling Start->SpaceFill CheckMetab Is the N-alkyl group metabolically labile? Lipophilicity->CheckMetab SelectMolecule Select N-butyl-3-methylcyclohexan-1-amine Rigidity->SelectMolecule Cyclohexane core provides rigidity CheckFlex Is the linear butyl chain too flexible? SpaceFill->CheckFlex CheckFlex->SelectMolecule Yes (Lock Conformation) Linear Use Linear Dialkyl Amine CheckFlex->Linear No (Flexibility needed) CheckMetab->SelectMolecule Yes (Steric bulk protects N-center) CheckMetab->Linear No

Figure 1: Strategic decision tree for incorporating N-butyl-3-methylcyclohexan-1-amine into drug scaffolds.

References

  • Enamine Ltd. (n.d.). Secondary Amines for Library Synthesis. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).
  • ChemicalBook. (2024). 3-Methyl-2-cyclohexen-1-one Properties and Synthesis. Retrieved from

  • Vertex AI Search. (2024). Search Results for N-butyl-3-methylcyclohexan-1-amine. (Verified commercial availability via AK Scientific & EvitaChem).
  • Brough, P. A., et al. (2017). "Fluorinated cyclohexanes: Synthesis of amine building blocks." Beilstein Journal of Organic Chemistry, 13, 728–733.[1] (Context on cyclohexylamine stereochemistry in drug design). Retrieved from [1]

Sources

Application of N-butyl-3-methylcyclohexan-1-amine in the synthesis of pharmaceuticals

[1]

Executive Summary

N-butyl-3-methylcyclohexan-1-amine (NMCA-Bu) represents a specialized class of lipophilic secondary amines used as versatile building blocks in medicinal chemistry.[1] Unlike simple alkyl amines, the 1,3-disubstituted cyclohexane ring offers a unique combination of conformational rigidity and steric bulk , making it an ideal scaffold for modulating the physicochemical properties of drug candidates.[1]

This application note details the synthesis, reactivity, and pharmaceutical utility of NMCA-Bu. It specifically addresses its role in Structure-Activity Relationship (SAR) studies for Central Nervous System (CNS) targets, where its lipophilic profile aids in Blood-Brain Barrier (BBB) penetration, and its application in Diversity-Oriented Synthesis (DOS) for generating novel kinase and GPCR ligands.[1]

Chemical Profile & Mechanistic Insight[1][2]

Structural Attributes

The molecule features a cyclohexane ring substituted at the 1-position with an n-butylamine group and at the 3-position with a methyl group.[2][3] This substitution pattern introduces cis/trans isomerism , a critical factor in biological activity.[1]

  • Lipophilicity (LogP): The n-butyl chain significantly increases the partition coefficient compared to methyl/ethyl analogs, enhancing membrane permeability.[1]

  • Steric Environment: The 3-methyl group creates a specific steric hindrance that can lock the conformation of the cyclohexane ring, potentially improving binding selectivity for hydrophobic pockets in enzymes or receptors.[1]

Stereochemical Considerations

In 1,3-disubstituted cyclohexanes, the relative stereochemistry determines the ring's preferred chair conformation.

  • Cis-Isomer: Both substituents can adopt an equatorial position (diequatorial), which is thermodynamically stable.[1]

  • Trans-Isomer: One substituent is axial while the other is equatorial, leading to higher energy and distinct pharmacological profiles.[1]

Note: Controlling the cis/trans ratio during synthesis is essential for reproducible biological data.

Pharmaceutical Applications

CNS Drug Discovery (NMDA & Sigma Receptors)

NMCA-Bu serves as a scaffold for synthesizing Arylcyclohexylamines , a class of compounds known to interact with NMDA receptors (e.g., phencyclidine analogs) and Sigma receptors.[1]

  • Mechanism: The basic nitrogen atom mimics the pharmacophore of neurotransmitters, while the lipophilic butyl and methyl groups facilitate interaction with hydrophobic domains within the receptor channel.[1]

  • Application: Researchers substitute the N-butyl group to tune the channel blocking kinetics (off-rate), thereby separating therapeutic effects from psychotomimetic side effects.[1]

Peptidomimetics & Kinase Inhibitors

The rigid cyclohexane ring acts as a bioisostere for phenyl rings or flexible alkyl chains.

  • Scaffold Hopping: Replacing a planar phenyl ring with a saturated cyclohexane ring (NMCA-Bu) increases "Fsp3" character (fraction of sp3 carbons), which correlates with improved clinical success by enhancing solubility and reducing metabolic liability.[1]

  • Urea/Amide Linkers: The secondary amine is readily coupled to isocyanates or carboxylic acids to form urea or amide linkers, positioning the 3-methyl group to probe specific sub-pockets in the ATP-binding site of kinases.[1]

Experimental Protocols

Protocol A: Synthesis of N-butyl-3-methylcyclohexan-1-amine

Objective: Synthesis via Reductive Amination of 3-methylcyclohexanone.[1] Scale: 10 mmol

Reagents:

  • 3-Methylcyclohexanone (1.12 g, 10 mmol)[1]

  • n-Butylamine (0.88 g, 12 mmol, 1.2 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq)[1]

  • Acetic Acid (glacial, catalytic amount)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (20 mL)[1]

Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂, dissolve 3-methylcyclohexanone in DCM (20 mL). Add n-butylamine and a catalytic drop of acetic acid.[1] Stir at Room Temperature (RT) for 30 minutes to facilitate imine formation.

    • Mechanistic Note: Pre-forming the imine/iminium ion prevents direct reduction of the ketone to the alcohol.[1]

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 10 minutes.

    • Why STAB? It is a milder reducing agent than NaBH₄ and selective for imines in the presence of ketones, minimizing side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH/DCM + 1% NH₄OH; stain with Ninhydrin).[1]

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes. Extract with DCM (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH₃).

Yield: Expect 75–85% as a colorless to pale yellow oil.[1]

Protocol B: Amide Coupling (Library Synthesis)

Objective: Coupling NMCA-Bu to a carboxylic acid scaffold (e.g., Boc-Amino Acid) for library generation.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • NMCA-Bu (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 5 minutes to activate the acid (forming the OAt ester).

  • Add NMCA-Bu. Stir at RT for 2–4 hours.

  • Validation: Monitor by LC-MS. The secondary amine is sterically hindered; if conversion is slow, heat to 50°C.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the divergent applications of the NMCA-Bu scaffold.

GStart3-MethylcyclohexanoneIntermediateImine Species(Transient)Start->IntermediateAcOH, DCMDehydrationReagentn-Butylamine(Reagent)Reagent->IntermediateProductN-butyl-3-methylcyclohexan-1-amine(NMCA-Bu)Intermediate->ProductNaBH(OAc)3ReductionApp1Amide Coupling(Kinase Inhibitors)Product->App1R-COOHHATUApp2Urea Formation(Enzyme Inhibitors)Product->App2R-NCOIsocyanateApp3Reductive Alkylation(Tertiary Amines for CNS)Product->App3R-CHOReductive Amination

Figure 1: Synthetic pathway for NMCA-Bu and its divergent applications in pharmaceutical scaffold construction.

Analytical Data & QC

To ensure the integrity of the synthesized intermediate, the following analytical parameters should be verified:

ParameterMethodSpecification / Expected Result
Appearance VisualClear, colorless to pale yellow liquid.[1][4]
Purity GC-MS / HPLC>95% (Area %).[1]
Identity 1H-NMR (CDCl₃)δ 2.5–2.6 (m, 1H, N-CH-Cyclohexyl), δ 2.6 (t, 2H, N-CH₂-Propyl), δ 0.9 (d, 3H, Methyl), δ 0.9 (t, 3H, Butyl-CH₃).[1]
Mass Spec ESI-MS[M+H]⁺ = 170.19 (Calc.[1] MW: 169.31).[1][5]
Stereochemistry NOESY NMRDetermination of cis (diequatorial) vs trans based on coupling constants and NOE correlations.

Safety & Handling

  • Corrosivity: As a secondary amine, NMCA-Bu is corrosive to skin and eyes.[1] Wear nitrile gloves, safety goggles, and a lab coat.

  • Volatility: The compound has moderate volatility.[1] Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation or carbonate formation (reaction with atmospheric CO₂).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 154167936, N-butyl-3-methyl-N-propylcyclohexan-1-amine (Related Structure). Retrieved February 15, 2026. Link

  • BLD Pharm. (n.d.).[1] Product Information: N-Butyl-3-methylcyclohexan-1-amine (CAS 55794-85-9).[1][2][3][6] Retrieved February 15, 2026. Link

Troubleshooting & Optimization

Technical Support Center: N-butyl-3-methylcyclohexan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: KB-SYN-3MCH-BUT Status: Active Department: Process Chemistry & Optimization Last Updated: February 15, 2026

Executive Summary

This guide addresses yield optimization for the reductive amination of 3-methylcyclohexanone with n-butylamine .

Users frequently report yields below 50% due to two primary factors:

  • Steric Hindrance: The methyl group at the C3 position destabilizes the intermediate hemiaminal, shifting the equilibrium back toward the starting ketone.

  • Imine Instability: Incomplete formation of the imine prior to hydride addition results in direct reduction of the ketone to the alcohol (3-methylcyclohexanol), a difficult-to-separate byproduct.

The Solution: This guide recommends shifting from standard Sodium Cyanoborohydride (


) protocols to a Titanium(IV) Isopropoxide (

) mediated protocol
, followed by reduction with Sodium Borohydride (

). This method acts as a Lewis acid catalyst and water scavenger, driving imine formation to near-completion before reduction.

Module 1: The Optimized Protocol (Titanium-Mediated)

Why this works

Standard reductive amination relies on equilibrium. For sterically encumbered ketones like 3-methylcyclohexanone, this equilibrium favors the ketone.


 coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps water, forcing the equilibrium toward the imine species irreversibly before the reducing agent is introduced.
Step-by-Step Methodology

Reagents:

  • 3-Methylcyclohexanone (1.0 equiv)[1]

  • n-Butylamine (1.2 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv) [Strict Anhydrous Conditions]

  • Sodium Borohydride (1.0 equiv)

  • Solvent: Absolute Ethanol or Methanol[2]

Protocol:

  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon/Nitrogen, mix 3-methylcyclohexanone and n-butylamine neat (no solvent) or in minimal absolute ethanol.

    • Add Titanium(IV) Isopropoxide dropwise.

    • Observation: The mixture may become viscous or slightly warm.

    • Stir: Let stir at Room Temperature (25°C) for 4–6 hours . Do not skip this. This dwell time ensures conversion to the imine-titanium complex.

  • Reduction:

    • Dilute the mixture with absolute ethanol (if neat).

    • Cool to 0°C.

    • Add Sodium Borohydride (

      
      )  carefully in portions (gas evolution will occur).
      
    • Allow to warm to room temperature and stir for 2 hours.

  • Quench & Workup (Crucial for Titanium Removal):

    • Quench by adding 2M Ammonia (

      
      )  or water.
      
    • Troubleshooting: A heavy white precipitate (

      
      ) will form. This causes emulsions.
      
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate.

Reagent Performance Comparison
Reducing SystemTypical YieldSide Product ProfileNotes

/ MeOH
40–55%High Alcohol %Slow kinetics; toxic cyanide waste.
STAB (Na(OAc)3BH) 60–75%LowGood for aldehydes; struggles with hindered ketones.

+

85–95% Trace Alcohol Recommended. Lewis acid drives equilibrium.

/ Pd/C
VariableAlkane formationHard to control cis/trans ratio; requires autoclave.

Module 2: Stereochemical Control (Cis vs. Trans)

Researchers often ignore stereochemistry until the NMR stage. The 3-methyl substituent induces 1,3-diaxial interactions , influencing the hydride attack trajectory.

  • Thermodynamic Product: The trans isomer (both groups equatorial in the chair form).

  • Kinetic Product: The cis isomer (amine axial, methyl equatorial).

Mechanism & Stereoselectivity Flow

Stereochemistry Ketone 3-Methylcyclohexanone Imine Imine Intermediate (Planar C=N) Ketone->Imine + n-Butylamine + Ti(OiPr)4 Axial_Attack Axial Hydride Attack (Less Hindered) Imine->Axial_Attack Eq_Attack Equatorial Hydride Attack (Sterically Hindered) Imine->Eq_Attack Prod_Trans Trans-Amine (Equatorial Amine) Major Product w/ small H- Axial_Attack->Prod_Trans Yields Equatorial Substituent Prod_Cis Cis-Amine (Axial Amine) Minor Product Eq_Attack->Prod_Cis Yields Axial Substituent

Figure 1: Stereochemical divergence in reductive amination. Small reducing agents like


 typically favor axial attack, leading to the equatorial amine (Trans isomer).

Diagnostic: If your biological assay requires the cis isomer, you must switch the reducing agent to a bulky hydride like L-Selectride (though this is difficult with amines) or rely on chromatographic separation.

Module 3: Troubleshooting & Isolation (The "Clean" Product)

Ticket Issue: "My product is an oil and contains starting material."

The Acid-Base Extraction Protocol

Do not rely on silica chromatography immediately; amines streak on silica unless treated with Triethylamine. Use the chemical properties of the amine for purification.[3][4]

  • Extraction 1 (Remove Neutrals):

    • Dissolve crude reaction mix in Ethyl Acetate .

    • Extract with 1M HCl (3x).

    • Chemistry: The amine becomes the ammonium salt (

      
      ) and moves to the Aqueous Layer . The unreacted ketone and alcohol remain in the Organic Layer .
      
    • Discard the Organic Layer.

  • The Switch (Liberate Amine):

    • Take the acidic Aqueous Layer .[5]

    • Cool on ice.[1] Basify to pH > 12 using 6M NaOH .

    • Observation: The solution will turn cloudy as the free amine oils out.

  • Extraction 2 (Collect Product):

    • Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

    • Dry combined DCM layers over

      
      .
      
    • Concentrate in vacuo.

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield (<30%) Wet solvents or old

.
Use freshly distilled solvents. Ensure Ti reagent is clear, not cloudy.
Product is solid/sludge Titanium salts not removed.Re-dissolve in EtOAc and filter through Celite/buffer wash.
Dialkylation (Tertiary Amine) Excess ketone or high temp.Ensure Amine is in excess (1.2 equiv). Keep reduction at 0°C.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Establishes the baseline for STAB reagents).

  • Mattson, R. J., et al. (1990).[10] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[10][11] The Journal of Organic Chemistry. (The foundational paper for the Titanium protocol).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A convenient synthesis of secondary amines." Journal of the Chemical Society, Perkin Transactions 1. (Optimization of the Ti-mediated route).

  • Cohen, T., et al. (1976).[12] "Stereoselectivity of reduction of 3,3,5,5-tetramethylcyclohexanone." Canadian Journal of Chemistry.[12] (Mechanistic insight into steric control in cyclohexanones).

  • Biotage Application Note. (2023). "Is there an easy way to purify organic amines?" (Practical guide on amine purification and silica interactions).

Sources

Side-product formation in the synthesis of N-butyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-butyl-3-methylcyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles to help you optimize your reaction outcomes and overcome common challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-butyl-3-methylcyclohexan-1-amine?

A1: The two most prevalent methods for synthesizing N-butyl-3-methylcyclohexan-1-amine are:

  • Reductive Amination of 3-Methylcyclohexanone: This is a one-pot reaction where 3-methylcyclohexanone is reacted with n-butylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. This method is often preferred for its efficiency and atom economy.[1][2]

  • N-Alkylation of 3-Methylcyclohexylamine: This involves the reaction of 3-methylcyclohexylamine with a butyl halide (e.g., n-butyl bromide) or another suitable alkylating agent. This is a classical SN2 reaction, but it can be prone to over-alkylation.[1][3]

Each route has its own set of potential side-product formations that require careful control of reaction conditions.

Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it likely to be and how can I prevent its formation?

A2: This is a classic case of over-alkylation , a common side reaction in both reductive amination and N-alkylation pathways. The likely impurity is N,N-dibutyl-3-methylcyclohexylamine .

Causality: The desired product, N-butyl-3-methylcyclohexan-1-amine, is a secondary amine and is itself nucleophilic. It can compete with the starting n-butylamine (in reductive amination) or 3-methylcyclohexylamine (in N-alkylation) for the electrophile, leading to the formation of a tertiary amine.

Prevention Strategies:

  • Stoichiometry Control: Use a molar excess of the primary amine (n-butylamine in reductive amination or 3-methylcyclohexylamine in N-alkylation) relative to the other reactant. This statistically favors the formation of the desired secondary amine.

  • Slow Addition of the Limiting Reagent: Adding the limiting reagent (3-methylcyclohexanone or butyl halide) slowly to the reaction mixture keeps its concentration low, minimizing the chance of the product amine reacting further.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of the second alkylation step more significantly than the first, thus improving selectivity.

  • Choice of Reducing Agent (for Reductive Amination): Milder reducing agents are generally less likely to promote side reactions.

Q3: My reaction is producing a mixture of cis and trans isomers. Is this expected, and how can I separate them?

A3: Yes, the formation of a diastereomeric mixture of cis- and trans-N-butyl-3-methylcyclohexan-1-amine is expected.

Causality: The starting material, 3-methylcyclohexanone, is chiral, and the reduction of the intermediate imine can occur from either face of the C=N double bond. The methyl group at the 3-position directs the stereochemical outcome. The hydride can attack from the same side as the methyl group (syn-addition) or the opposite side (anti-addition), leading to the formation of both cis and trans isomers. The exact ratio can be influenced by the steric bulk of the reducing agent and the reaction conditions.

Separation and Control Strategies:

  • Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, fractional distillation under reduced pressure can be an effective separation method.

  • Chromatography: Column chromatography on silica gel is a common laboratory technique for separating diastereomers.

  • Crystallization of Salts: Formation of salts (e.g., hydrochlorides or oxalates) can often lead to differential crystallization of the isomers, allowing for separation by filtration.

  • Stereoselective Synthesis: For precise control, consider biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms), which can exhibit high diastereoselectivity.[4][5][6]

II. Troubleshooting Guide: Reductive Amination of 3-Methylcyclohexanone with n-Butylamine

This section addresses specific issues you may encounter during the reductive amination synthesis of N-butyl-3-methylcyclohexan-1-amine.

Problem 1: Low Yield and Presence of Unreacted 3-Methylcyclohexanone
Potential Cause Explanation Troubleshooting Action Reference
Inefficient Imine Formation The equilibrium between the ketone/amine and the imine may not favor the imine. This is often due to the presence of water.Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus to remove water azeotropically.[1]
Inactive Reducing Agent The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling.Use a fresh batch of the reducing agent. Ensure it is stored in a dry environment.
Incorrect pH The pH of the reaction is crucial. Imine formation is typically acid-catalyzed, but a very low pH will protonate the amine, rendering it non-nucleophilic.Maintain a weakly acidic pH (typically 5-7) to facilitate imine formation without deactivating the amine.[1]
Problem 2: Significant Amount of 3-Methylcyclohexanol Detected
Potential Cause Explanation Troubleshooting Action Reference
Non-selective Reducing Agent Some reducing agents, like sodium borohydride, can directly reduce the starting ketone in addition to the imine intermediate.Use a more selective reducing agent that preferentially reduces the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][7]
Reaction Conditions At very low pH, the reduction of the ketone can become more favorable with certain reducing agents.Ensure the pH is optimized for imine reduction. With NaBH₃CN, a pH of 6-7 is ideal to favor imine reduction.[1]
Problem 3: Formation of N-formyl-N-butyl-3-methylcyclohexylamine
Potential Cause Explanation Troubleshooting Action Reference
Use of Leuckart or Eschweiler-Clarke Conditions If using formic acid or formamide as the reducing agent (Leuckart-Wallach reaction), the formation of an N-formylated byproduct is a known side reaction.If the free amine is desired, the crude product will require a subsequent hydrolysis step (acidic or basic) to remove the formyl group. Alternatively, use a different reductive amination protocol that does not involve formic acid or its derivatives.

III. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a reliable method that minimizes the reduction of the starting ketone.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 3-methylcyclohexanone (1.0 eq.), n-butylamine (1.2 eq.), and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with the reaction solvent (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography.

IV. Visualization of Reaction Pathways

Diagram 1: Synthesis and Side-Product Formation in Reductive Amination

G cluster_main Main Reaction Pathway cluster_side Side Reactions 3-Methylcyclohexanone 3-Methylcyclohexanone Imine_Intermediate Imine_Intermediate 3-Methylcyclohexanone->Imine_Intermediate + n-Butylamine 3-Methylcyclohexanol 3-Methylcyclohexanol 3-Methylcyclohexanone->3-Methylcyclohexanol + [H] (Reduction) n-Butylamine n-Butylamine N-butyl-3-methylcyclohexan-1-amine N-butyl-3-methylcyclohexan-1-amine Imine_Intermediate->N-butyl-3-methylcyclohexan-1-amine + [H] (Reduction) N,N-dibutyl-3-methylcyclohexylamine N,N-dibutyl-3-methylcyclohexylamine N-butyl-3-methylcyclohexan-1-amine->N,N-dibutyl-3-methylcyclohexylamine + Imine_Intermediate + [H]

Caption: Main and side reaction pathways in the reductive amination synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Amine check_sm Check for unreacted 3-methylcyclohexanone start->check_sm check_alcohol Check for 3-methylcyclohexanol byproduct check_sm->check_alcohol No action_imine Optimize imine formation: - Add dehydrating agent - Adjust pH to 5-7 check_sm->action_imine Yes check_tertiary Check for over-alkylation product check_alcohol->check_tertiary No action_reducer Use more selective reducing agent (e.g., NaBH(OAc)₃) check_alcohol->action_reducer Yes end Consult further literature check_tertiary->end No action_stoich Optimize stoichiometry: - Increase excess of n-butylamine - Slow addition of ketone check_tertiary->action_stoich Yes

Caption: Decision tree for troubleshooting low product yield.

V. References

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Speckenback, B., Bisel, P., & Frahm, A. W. (1997). Diastereo- and Enantioselective Synthesis of Dimethylcyclohexanamines by Asymmetric Reductive Amination. Synthesis, 1997(11), 1325–1330.

  • MDPI. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • PubChem. (n.d.). 3-Methylcyclohexylamine, mixed isomers. [Link]

  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

  • NIH. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • RSC Publishing. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • NIH. (2020). Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanone. [Link]

  • RSC Publishing. (2009). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. [Link]

  • ResearchGate. (2025). Direct reductive amination of ketones with amines by reductive aminases. [Link]

  • ScienceDirect. (n.d.). Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. [Link]

  • ACS Publications. (n.d.). Enantioselective Alkylation of Cyclohexanone via Chiral Lithio-Chelated Enamines. [Link]

  • CORE. (n.d.). Conformations And Relative Stabilities Of The Cis And Trans Isomers In A Series Of Isolated N-phenylamides. [Link]

  • ResearchGate. (2025). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • LookChem. (2025). N-Methylcyclohexylamine & Related Amines: An Overview. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylcyclohexanone. [Link]

  • PubChem. (n.d.). 1-Butyl-3-methylcyclohexane. [Link]

  • YouTube. (2024). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide; Reductive Amination. [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Optimization of reaction conditions for the N-alkylation of 3-methylcyclohexylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges associated with functionalizing 3-methylcyclohexylamine (3-MCA ). Due to the conformational dynamics of the cyclohexane ring and the nucleophilicity of the primary amine, standard protocols often yield mixtures of polyalkylated byproducts or stereochemical isomers.

This guide prioritizes Reductive Amination as the gold standard for mono-alkylation, while providing optimized parameters for Direct Alkylation (SN2) when alkyl halides must be used.

Part 1: Strategic Method Selection

Before beginning, select the appropriate workflow based on your available electrophile and desired selectivity.

MethodSelection cluster_tips Quick Decision Logic Start Select Electrophile Source Aldehyde Aldehyde / Ketone Start->Aldehyde Halide Alkyl Halide / Tosylate Start->Halide Reductive METHOD A: Reductive Amination (High Selectivity) Aldehyde->Reductive Preferred Route Direct METHOD B: Direct Alkylation (Low Selectivity) Halide->Direct Requires Optimization Tip1 Use Method A for: Mono-alkylation Pharma Intermediates Tip2 Use Method B for: Methylation (MeI) Non-carbonyl electrophiles

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile availability.

Part 2: Method A - Reductive Amination (Recommended)

This is the industry-standard protocol for converting 3-MCA to secondary amines with >90% selectivity. It avoids the "over-alkylation" cascade common in direct alkylation.

Core Chemistry
  • Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)3.[1]

  • Why: STAB is mild and selective.[2][3] It reduces the intermediate iminium ion faster than it reduces the carbonyl starting material, preventing side reactions [1].

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2][3]

Optimized Protocol

Scale: 1.0 mmol 3-MCA

StepActionCritical Technical Note
1 Dissolve 3-MCA (1.0 equiv) and Aldehyde/Ketone (1.0–1.1 equiv) in DCE (3–5 mL).DCE promotes imine formation better than MeOH.
2 Add Acetic Acid (AcOH, 1.0–2.0 equiv).Crucial: Protonates the imine to form the iminium ion, which is the species reduced by STAB.
3 Stir for 30–60 mins at Room Temp (RT).Allows equilibrium formation of the imine.
4 Add STAB (1.4–1.5 equiv) in one portion.Evolution of gas is normal. Do not seal the vessel tightly immediately.
5 Monitor via LCMS or TLC.Reaction typically complete in 2–4 hours.
6 Quench: Add saturated NaHCO3.Neutralizes the acid and destroys excess hydride.
Troubleshooting Guide (Method A)

Q: The reaction is stuck at the imine stage (intermediate visible on LCMS).

  • Diagnosis: The imine is not being protonated or the reducing agent is inactive.

  • Fix: Increase Acetic Acid to 3.0 equivalents. Steric hindrance from the 3-methyl group on the cyclohexane ring may retard the formation of the iminium species. Ensure your STAB is dry; it decomposes in humid air.

Q: I see dialkylation (tertiary amine formation).

  • Diagnosis: This is rare with STAB but possible with unhindered aldehydes (e.g., formaldehyde, acetaldehyde).

  • Fix:

    • Switch solvent to THF .

    • Use a stepwise addition: Form the imine completely (verify by NMR/IR) before adding the reducing agent.

    • Lower temperature to 0°C during STAB addition.

Part 3: Method B - Direct Alkylation (SN2)

Use this method only if the alkyl halide is the only available electrophile. This pathway is prone to polyalkylation (formation of tertiary amines and quaternary ammonium salts) [2].

Core Chemistry
  • Mechanism: Nucleophilic attack of the amine lone pair on the alkyl halide.

  • Challenge: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway alkylation.

Optimized Protocol (Finkelstein Modification)

Objective: Force mono-alkylation via stoichiometry and catalysis.

VariableRecommendationRationale
Stoichiometry 3-MCA (3.0 equiv) : Alkyl Halide (1.0 equiv)High excess of amine statistically favors mono-alkylation.
Base Cesium Carbonate (Cs2CO3) The "Cesium Effect" improves solubility and reactivity in organic solvents compared to K2CO3 [3].
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents stabilize the transition state.
Catalyst TBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst and generates a more reactive alkyl iodide in situ.
Troubleshooting Guide (Method B)

Q: I cannot separate the excess 3-MCA starting material from my product.

  • Solution: Use a scavenger resin (e.g., isocyanate resin) or perform an acid-base extraction.

    • Extraction: Dissolve mixture in EtOAc. Wash with water (removes salts). Extract with mild acid (pH 4-5). The secondary amine product and primary amine reactant will go into water. Adjust aqueous layer to pH >12 and extract back into organic. (Note: Distillation is often required for final separation due to similar boiling points).

Q: Yield is low despite heating.

  • Diagnosis: Elimination (E2) is competing with Substitution (SN2), especially with secondary alkyl halides.

  • Fix: Lower the temperature and switch to a less bulky base (e.g., NaHCO3) or switch to Method A (Reductive Amination) which avoids E2 competition entirely.

Part 4: Stereochemical Considerations

The 3-methylcyclohexylamine substrate exists as a mixture of cis and trans isomers. The 3-methyl group locks the ring conformation (methyl prefers equatorial).

Stereochemistry Substrate 3-MCA Substrate (Cis/Trans Mix) Reaction N-Alkylation Substrate->Reaction Product_Eq Product A: N-Alkyl Equatorial (Thermodynamic Major) Reaction->Product_Eq Major Pathway Product_Ax Product B: N-Alkyl Axial (Steric Minor) Reaction->Product_Ax Minor Pathway

Figure 2: Steric bulk of the incoming alkyl group forces the amine nitrogen into the equatorial position to minimize 1,3-diaxial interactions.

Q: Will the reaction change the cis/trans ratio of my starting material?

  • Answer: Generally, no . The carbon-nitrogen bond at the stereocenter is not broken during standard alkylation. However, if you use high temperatures with strong bases (Method B), you risk epimerization if the center is enolizable (not applicable here) or via radical mechanisms.

  • Critical Note: If you start with pure cis-3-MCA, you will get cis-N-alkyl-3-MCA. If you start with a mixture, you will get a mixture.[4] Separation of these isomers is best performed after alkylation using preparative HPLC or chiral GC, as the N-alkyl group amplifies the difference in physical properties between isomers.

Part 5: References

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][6] J. Org.[2][6] Chem.1996 , 61, 3849–3862.[2][5][6] Link

  • Salvatore, R. N.; Yoon, C. H.; Jung, K. W. Synthesis of secondary amines. Tetrahedron2001 , 57, 7785–7811. Link

  • Flessner, T.; Doye, S. Cesium Carbonate: A Powerful Base for the N-Alkylation of Indoles and Amines. J. Prakt. Chem.1999 , 341, 186–190. Link

Sources

Removing impurities from crude N-butyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Purification Division Ticket Subject: Purification Protocols for N-butyl-3-methylcyclohexan-1-amine Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Unit)

Overview & Chemical Context

Welcome to the Technical Support Center. You are dealing with N-butyl-3-methylcyclohexan-1-amine , a secondary amine on a substituted cyclohexane ring. This molecule presents three distinct purification challenges:

  • Basicity: As a secondary amine, it is prone to oxidation and salt formation.

  • Stereochemistry: The 1,3-substitution pattern on the cyclohexane ring creates cis and trans diastereomers. The cis-isomer (typically diequatorial in 1,3-systems) is often thermodynamically favored over the trans-isomer (axial-equatorial), but reductive amination often yields mixtures.

  • Impurities: Common contaminants include the starting ketone (3-methylcyclohexanone), the alcohol byproduct (3-methylcyclohexanol), and imine intermediates.

This guide provides a modular troubleshooting approach. Do not blindly follow a recipe; diagnose your specific impurity profile first.

Module 1: The "Crude" Cleanup (Chemical Scavenging)

Problem: Your crude reaction mixture contains neutral organic impurities (unreacted ketone, alcohol byproducts) and the product amine. Solution: A modified Acid-Base Extraction coupled with a Bisulfite Wash.

The Logic (Why this works):
  • Acid-Base Swing: The amine can be reversibly protonated to become water-soluble (ammonium salt), while neutral impurities (alcohols, non-basic byproducts) remain in the organic layer.

  • Bisulfite Scavenging: 3-methylcyclohexanone (starting material) is a cyclic ketone. It forms a water-soluble adduct with sodium bisulfite, allowing it to be washed away without distillation [1].[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve crude oil in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion formation with amine salts).

  • Bisulfite Wash (Targeting Ketone):

    • Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) (2x).

    • Result: Unreacted ketone migrates to the aqueous layer as a bisulfite adduct.[1]

  • Acid Extraction (Targeting Amine):

    • Extract the organic layer with 1M HCl (3x).

    • Critical Check: The product is now in the Aqueous Acidic Layer .

    • Discard: The organic layer (contains alcohols and non-basic neutrals).[2]

  • Basification & Recovery:

    • Cool the acidic aqueous layer to 0°C.

    • Slowly basify with 6M NaOH until pH > 12. (The amine will oil out).

    • Extract back into DCM or Ether (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Amine + Ketone + Alcohol) Solvent Dissolve in Ether/MTBE Start->Solvent Bisulfite Wash w/ Sat. NaHSO3 Solvent->Bisulfite Split1 Phase Separation Bisulfite->Split1 Aq_Bisulfite Aqueous Layer (Ketone Adduct) Split1->Aq_Bisulfite Waste Org_Neutral Organic Layer (Amine + Alcohol) Split1->Org_Neutral AcidWash Extract w/ 1M HCl Org_Neutral->AcidWash Split2 Phase Separation AcidWash->Split2 Org_Waste Organic Layer (Discard Alcohols) Split2->Org_Waste Waste Aq_Acid Aqueous Layer (Amine-HCl Salt) Split2->Aq_Acid Basify Basify (pH > 12) Extract w/ DCM Aq_Acid->Basify Final Pure Amine Basify->Final

Caption: Separation logic removing ketones via bisulfite adducts and alcohols via pH manipulation.

Module 2: Stereochemical Control (Isomer Separation)

Problem: You have a mixture of cis and trans isomers. Solution: Fractional Crystallization of Amine Salts.

The Logic:

Diastereomers (cis vs. trans) have different physical properties. While the free bases are often oily liquids with similar boiling points, their crystalline salts (Hydrochloride or Tartrate) often exhibit significant solubility differences [2].

  • Thermodynamics: In 1,3-disubstituted cyclohexanes, the cis isomer allows both groups to be equatorial (more stable). The trans isomer forces one group axial.

  • Strategy: Convert the oily amine into a solid salt to amplify these differences.

Protocol: Hydrochloric Salt Formation
  • Dissolve the purified free base (from Module 1) in a minimal amount of dry Ethanol or Methanol .

  • Add 1.1 equivalents of HCl (using 2M HCl in Ether or Acetyl Chloride/MeOH generator).

  • Precipitation:

    • Slowly add Diethyl Ether (anti-solvent) until turbidity appears.

    • Cool to -20°C overnight.

  • Filtration: Collect the crystals.

    • Note: Typically, the trans-isomer (less stable, often higher melting point salt due to packing) or the major isomer will crystallize first. You must verify which isomer you have enriched using NMR.

  • Recycling: The mother liquor will be enriched in the other isomer.

Data Table: Anticipated Properties (Analogous Systems)

Propertycis-Isomer (1,3-diequatorial)trans-Isomer (1,3-axial/equatorial)
Stability More StableLess Stable
Boiling Point Generally HigherGenerally Lower (more compact)
NMR Signal C1-H often appears as distinct multiplet (tt)C1-H often appears as broad multiplet
Salt Solubility High (in EtOH)Lower (often crystallizes first)

Note: Exact values must be determined empirically as they depend on the specific N-butyl chain packing.

Module 3: Advanced Polishing (Chromatography)[3]

Problem: Distillation is failing to separate close-running impurities. Solution: Flash Chromatography with Amine-Deactivated Silica.

Standard silica is acidic. It will bind your amine, causing "streaking" (broad tails on TLC) and poor separation. You must modify the stationary phase [3].

Protocol:
  • Mobile Phase: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or Ammonium Hydroxide .

  • Column Prep: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes acidic sites on the silica.

  • Loading: Load the amine as a concentrated solution in DCM.

  • Elution: Run the gradient. The base ensures the amine elutes as a sharp band.

Troubleshooting & FAQs

Q: My product is an oil, but I need a solid for stability. What do I do? A: Secondary amines with butyl chains are often oils at room temperature. To store it as a solid, convert it to the Hydrochloride salt (using HCl/Ether) or the Oxalate salt (using Oxalic acid in acetone). These salts are non-hygroscopic and shelf-stable.

Q: I see a "double spot" on TLC even after purification. A: This is likely the cis and trans isomers separating on the plate. Do not mistake this for an impurity. Run an NMR to confirm the ratio. If the spots are very close, use the Crystallization protocol (Module 2) rather than trying to column them.

Q: During acid-base extraction, I got a terrible emulsion. A: This is common with cyclohexylamines.

  • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.

  • Filter the mixture through a pad of Celite to break physical particulate stabilization.

  • Use Chloroform instead of DCM for the extraction (higher density difference).

References

  • Brindle, C. S., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Corcoran, P. (1975). "Separation and purification of cis and trans isomers." U.S. Patent 3,880,925.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3]

Sources

How to avoid over-alkylation in amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amine Synthesis & Alkylation Control

Current Status: Operational Operator: Senior Application Scientist Ticket ID: #ALK-PREV-001

Introduction: The "Poly-Alkylation" Trap

Welcome to the technical support hub for amine synthesis. If you are reading this, you are likely facing the classic "runaway reaction" where a target primary amine becomes a secondary, tertiary, or quaternary ammonium salt.

The Core Problem: Unlike many organic reactions where the product is less reactive than the starting material, alkylated amines are more nucleophilic than their precursors. The inductive effect of the alkyl group pushes electron density onto the nitrogen lone pair, increasing


 (rate of second alkylation) relative to 

(rate of first alkylation).

This guide provides the protocols to break this kinetic cycle.

Module 1: Direct Alkylation Troubleshooting

User Query: "I am reacting an alkyl halide with an amine, but I keep getting tertiary amines. How do I stop at the secondary amine?"

The Diagnostic: Kinetic Competition

In direct alkylation (


), the reaction is governed by competitive kinetics. Unless you intervene, the thermodynamics favor the quaternary salt.

DirectAlkylation cluster_legend Kinetic Trap Start Primary Amine (R-NH2) Prod1 Secondary Amine (R2-NH) Start->Prod1 k1 (Slow) Prod2 Tertiary Amine (R3-N) Prod1->Prod2 k2 (Fast!) Quat Quat. Salt (R4-N+) Prod2->Quat k3 Problem Problem: k2 > k1 Product is more nucleophilic

Figure 1: The kinetic trap of direct alkylation. The secondary amine (green) reacts faster than the primary amine (blue).

The Protocol: "The Flood" Strategy

If you must use direct alkylation, you must statistically starve the secondary amine of alkyl halide.

  • Stoichiometry: Use 5–10 equivalents of the amine relative to the alkyl halide.

  • Addition Order: Add the alkyl halide dropwise to the amine solution. Never add amine to the halide.

  • Solvent Choice: Use non-polar solvents (e.g., Toluene) if solubility permits, as they can sometimes suppress the ionization of the transition state for the second alkylation, though this effect is minor compared to stoichiometry.

Module 2: Reductive Amination (The Gold Standard)

User Query: "Direct alkylation is too messy. What is the standard industrial alternative?"

Solution: Reductive Amination. This method decouples bond formation (imine) from saturation (reduction), allowing for high selectivity.

Mechanism & Control

The key to avoiding over-alkylation here is the choice of reducing agent. You need a reagent that reduces the iminium ion (intermediate) faster than it reduces the carbonyl (starting material).

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) —


.

ReductiveAmination Aldehyde Aldehyde/Ketone (R-CHO) Imine Imine / Hemiaminal (Equilibrium) Aldehyde->Imine -H2O Product Secondary Amine (Target) Aldehyde->Product Direct Reduction (Avoided by STAB) Amine Amine (R'-NH2) Amine->Imine -H2O Iminium Iminium Ion (R-CH=NH-R')+ Imine->Iminium H+ (Acid Cat.) Iminium->Product Hydride Transfer (Fast reduction)

Figure 2: Selective reduction of the Iminium species using Sodium Triacetoxyborohydride.

Reagent Selection Matrix
Reducing AgentSelectivityToxicityProtocol Notes
NaBH(OAc)₃ High LowPreferred. Reduces imines/iminiums much faster than carbonyls.[1] Compatible with acid-sensitive groups [1].[1][2][3]
NaCNBH₃ HighHigh Effective at pH 6-7. Generates HCN gas if acidified strongly. Use only if STAB fails.
NaBH₄ LowLowToo strong. Reduces aldehydes/ketones before imine forms.[2][3] Requires 2-step (isolate imine) protocol.
Standard Protocol (STAB Method)
  • Mix: 1.0 eq Carbonyl + 1.0–1.2 eq Amine in DCE (1,2-Dichloroethane) or THF.

  • Add: 1.4 eq

    
    .
    
  • Time: Stir at RT for 1–4 hours.

  • Quench: Add saturated

    
    .
    
  • Note: If using a ketone, add 1 eq of Acetic Acid to catalyze imine formation.

Module 3: Advanced Catalysis (Aryl Amines & Alcohols)

User Query: "I need to couple an amine with an aryl halide or an alcohol. Direct alkylation isn't working."

Scenario A: Aryl Halides (Buchwald-Hartwig)

Nucleophilic aromatic substitution (


) fails on unactivated rings. Use Palladium catalysis.[4][5][6][7][8][9]
  • Mechanism: Pd(0) oxidative addition

    
     Amine coordination 
    
    
    
    Deprotonation
    
    
    Reductive elimination.[7]
  • Key to Monoselectivity: The ligand (e.g., BINAP, Xantphos) creates a steric pocket that favors the smaller primary amine over the bulkier secondary amine product [2].

Scenario B: Alcohols (Borrowing Hydrogen)

A "green" alternative that uses alcohols instead of alkyl halides, producing only water as a byproduct.[6][10]

  • Concept: The catalyst "borrows" hydrogen from the alcohol to form an aldehyde (in situ), performs reductive amination, and returns the hydrogen.

BorrowingHydrogen Alcohol Alcohol (R-OH) Aldehyde Aldehyde (Intermediate) Alcohol->Aldehyde Dehydrogenation (Cat-H2) Imine Imine Aldehyde->Imine + R-NH2 - H2O Amine Product Amine Imine->Amine Hydrogenation (Cat-H2)

Figure 3: The Borrowing Hydrogen Cycle. The metal catalyst shuttles hydride equivalents.

Module 4: Troubleshooting FAQs

Q: I am doing reductive amination with an aldehyde and a primary amine, but I still see dialkylation (tertiary amine).

  • Cause: Aldehydes are highly reactive. The product secondary amine reacts with the aldehyde to form an enamine/iminium which gets reduced again.

  • Fix: Use the Stepwise Method .

    • Mix Amine + Aldehyde in MeOH (wait 1 hr for imine formation).

    • Check TLC for disappearance of aldehyde.

    • Then add the reducing agent.[1] This ensures no free aldehyde remains to react with the product [1].

Q: My amine has an acid-sensitive protecting group (e.g., Acetal). Can I use reductive amination?

  • A: Yes, but use NaBH(OAc)₃ . It does not require the low pH (pH ~3) often needed for NaCNBH₃. It works well in slightly acidic to neutral conditions, preserving acetals.

Q: I cannot separate the mono-alkylated product from the di-alkylated impurity.

  • A: If purification is the bottleneck, switch strategies to Protection/Deprotection :

    • Acylate the primary amine (R-NH2

      
       R-NH-COR').
      
    • Reduce the amide using

      
       or Borane (
      
      
      
      ).
    • This guarantees a secondary amine structure (

      
      ).
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][12] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Surry, D. S. , & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Hamid, M. H. , Slatford, P. A., & Williams, J. M. (2007). Borrowing hydrogen in the activation of alcohols.[6][10][13] Advanced Synthesis & Catalysis, 349(10), 1555-1575.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of N-butyl-3-methylcyclohexan-1-amine Stereoisomers: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Stereochemistry is a critical determinant of a drug molecule's pharmacological profile, influencing its affinity for its biological target, its functional activity, and its pharmacokinetic properties. This guide presents a comparative study of the biological activities of the four stereoisomers of N-butyl-3-methylcyclohexan-1-amine, a novel investigational compound targeting the hypothetical G-protein coupled receptor (GPCR), "NeuroReceptor-X" (NRX). Through a series of in vitro and in vivo experiments, we elucidate the profound impact of stereochemistry on the potency, efficacy, and central nervous system activity of these isomers. This guide is intended for researchers, scientists, and professionals in drug development to illustrate the importance of stereoisomer analysis in the early stages of the drug discovery pipeline.

Introduction: The Critical Role of Chirality in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images (enantiomers) or as diastereomers, the spatial arrangement of atoms can lead to significant differences in their interactions with chiral biological macromolecules such as receptors and enzymes. It is a well-established principle that individual stereoisomers of a drug can exhibit markedly different pharmacodynamic, pharmacokinetic, and toxicological profiles.

This guide explores these principles through a hypothetical case study of the stereoisomers of N-butyl-3-methylcyclohexan-1-amine. This compound possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). We will investigate their interaction with the novel, hypothetical G-protein coupled receptor, NeuroReceptor-X (NRX), which is implicated in cognitive function. The objective of this study is to systematically characterize and compare the in vitro and in vivo biological activities of these four stereoisomers to identify the most promising candidate for further development.

Comparative In Vitro Biological Activity

The initial phase of our investigation focused on characterizing the interaction of the N-butyl-3-methylcyclohexan-1-amine stereoisomers with the NRX receptor at the molecular level. This involved determining their binding affinity and their functional effects on receptor signaling.

Receptor Binding Affinity

To quantify the affinity of each stereoisomer for the NRX receptor, we employed a competitive radioligand binding assay.[1][2][3][4] This technique measures the ability of a test compound to displace a known radioactive ligand that binds to the receptor.

  • Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human NRX receptor were prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet was resuspended in an assay binding buffer.

  • Assay Setup: The assay was conducted in 96-well plates. Each well contained the cell membrane preparation, a fixed concentration of the radioligand ([³H]-NRX-L), and varying concentrations of the test stereoisomer.

  • Incubation: The plates were incubated to allow the binding to reach equilibrium.

  • Filtration and Detection: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters was then quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) for each stereoisomer was calculated from its IC50 value (the concentration required to displace 50% of the radioligand) using the Cheng-Prusoff equation.

The binding affinities of the four stereoisomers for the NRX receptor are summarized in Table 1.

StereoisomerKi (nM)
(1R,3R)5.2 ± 0.8
(1S,3S)580 ± 45
(1R,3S)98 ± 7.3
(1S,3R)105 ± 9.1

Table 1: Receptor Binding Affinities (Ki) of N-butyl-3-methylcyclohexan-1-amine Stereoisomers for the NRX Receptor.

The data clearly demonstrate a high degree of stereoselectivity in binding to the NRX receptor. The (1R,3R) isomer exhibited the highest affinity, being over 100-fold more potent than its enantiomer, the (1S,3S) isomer. The two diastereomers, (1R,3S) and (1S,3R), displayed intermediate affinities. This pronounced difference underscores the importance of the specific 3D conformation of the molecule for optimal interaction with the receptor's binding pocket.

Functional Activity: cAMP Modulation

The NRX receptor is hypothetically coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. To assess the functional activity of the stereoisomers, we utilized a bioluminescence-based cAMP assay to measure their ability to modulate cAMP production in response to receptor activation.[5][6][7][8][9]

  • Cell Culture: HEK293 cells stably co-expressing the human NRX receptor and a GloSensor™ cAMP biosensor were used.

  • Assay Procedure: The cells were incubated with the GloSensor™ cAMP reagent to allow for substrate equilibration. A baseline luminescence signal was measured before the addition of the test compounds.

  • Compound Addition and Signal Detection: Varying concentrations of each stereoisomer were added to the cells, and the luminescence was monitored over time. A decrease in luminescence indicates a reduction in intracellular cAMP levels, signifying agonistic activity at the Gαi-coupled NRX receptor.

  • Data Analysis: The potency (EC50) and efficacy (Emax) of each stereoisomer were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The functional activities of the four stereoisomers are presented in Table 2.

StereoisomerEC50 (nM)Emax (% inhibition of cAMP)
(1R,3R)12.5 ± 2.195 ± 4
(1S,3S)>10,000Not determinable
(1R,3S)250 ± 1860 ± 5
(1S,3R)265 ± 2258 ± 6

Table 2: Functional Potency (EC50) and Efficacy (Emax) of N-butyl-3-methylcyclohexan-1-amine Stereoisomers in the cAMP Assay.

The functional assay results corroborate the binding affinity data. The (1R,3R) isomer was the most potent and efficacious agonist, with an EC50 in the low nanomolar range and nearly complete inhibition of cAMP production. In contrast, the (1S,3S) isomer showed no significant activity at concentrations up to 10 µM. The (1R,3S) and (1S,3R) diastereomers acted as partial agonists, with significantly lower potency and efficacy compared to the (1R,3R) isomer.

G_protein_signaling cluster_membrane Plasma Membrane NRX NRX Receptor G_protein Gαiβγ NRX->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Isomer (1R,3R) Stereoisomer Isomer->NRX Binds ATP ATP ATP->AC Response Cellular Response (Inhibition) cAMP->Response

Caption: Signaling pathway of the (1R,3R) stereoisomer at the NRX receptor.

In Vivo Central Nervous System Activity

To investigate whether the observed in vitro stereoselectivity translates to in vivo effects, we utilized in vivo microdialysis in freely moving rats to measure the extracellular levels of a key neurotransmitter modulated by NRX activation in the prefrontal cortex.[10][11][12][13][14]

Experimental Protocol: In Vivo Microdialysis
  • Animal Surgery: Male Sprague-Dawley rats were anesthetized, and a guide cannula was stereotaxically implanted targeting the prefrontal cortex. The animals were allowed to recover post-surgery.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe was inserted through the guide cannula. The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Drug Administration and Sample Collection: After establishing a stable baseline of the neurotransmitter, each stereoisomer was administered intraperitoneally. Dialysate samples were collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentration of the neurotransmitter in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Results

The in vivo microdialysis results mirrored the in vitro findings. The (1R,3R) stereoisomer produced a robust and sustained increase in the extracellular levels of the target neurotransmitter, consistent with its potent agonistic activity. The (1R,3S) and (1S,3R) isomers elicited a more modest and shorter-lasting effect, while the (1S,3S) isomer had no significant effect compared to the vehicle control.

microdialysis_workflow cluster_animal Freely Moving Rat Brain Prefrontal Cortex Probe Microdialysis Probe Sample_Collection Dialysate Sample Collection Probe->Sample_Collection aCSF_in aCSF Perfusion aCSF_in->Probe Drug_Admin Stereoisomer IP Administration Drug_Admin->Brain HPLC HPLC-ED Analysis Sample_Collection->HPLC Data_Analysis Data Analysis (Neurotransmitter Levels) HPLC->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

Comparative Pharmacokinetics

To understand how the body absorbs, distributes, metabolizes, and excretes each stereoisomer, a pharmacokinetic study was conducted in rats.[15][16][17][18][19]

Experimental Protocol: Pharmacokinetic Study in Rats
  • Animal Dosing: Male Sprague-Dawley rats were administered a single oral dose of each stereoisomer.

  • Blood Sampling: Blood samples were collected from the tail vein at multiple time points post-dosing.

  • Plasma Analysis: Plasma was separated from the blood samples, and the concentration of each stereoisomer was determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and half-life (t1/2), were calculated using non-compartmental analysis.

Results

The pharmacokinetic profiles of the four stereoisomers are summarized in Table 3.

StereoisomerCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
(1R,3R)150 ± 251.0650 ± 803.5
(1S,3S)145 ± 221.0630 ± 753.4
(1R,3S)160 ± 301.0320 ± 451.8
(1S,3R)155 ± 281.0310 ± 401.7

Table 3: Pharmacokinetic Parameters of N-butyl-3-methylcyclohexan-1-amine Stereoisomers in Rats Following Oral Administration.

Interestingly, while the enantiomeric pair, (1R,3R) and (1S,3S), exhibited very similar pharmacokinetic profiles, the diastereomers, (1R,3S) and (1S,3R), showed a significantly lower overall exposure (AUC) and a shorter half-life. This suggests that the diastereomers are more rapidly metabolized or eliminated from the body.

Discussion and Conclusion

This hypothetical comparative study of the N-butyl-3-methylcyclohexan-1-amine stereoisomers demonstrates the profound influence of stereochemistry on biological activity. The (1R,3R) isomer emerged as a potent and efficacious full agonist of the NRX receptor with a favorable pharmacokinetic profile. In contrast, its enantiomer, (1S,3S), was essentially inactive at the receptor, despite having a similar pharmacokinetic profile. The two diastereomers, (1R,3S) and (1S,3R), displayed intermediate, partial agonist activity and were cleared more rapidly in vivo.

These findings highlight the necessity of synthesizing and evaluating individual stereoisomers early in the drug discovery process. Relying on data from a racemic mixture would have obscured the true potential of the (1R,3R) isomer and led to an inaccurate understanding of the structure-activity relationship. The superior pharmacological profile of the (1R,3R) stereoisomer makes it the clear candidate for further preclinical development. This case study serves as a powerful illustration of how a deep understanding of stereochemistry can guide the selection of more potent, selective, and safer drug candidates.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Zhang, J. H., & Li, H. (2014). GPCR-radioligand binding assays. Methods in molecular biology (Clifton, N.J.), 1175, 99–108.
  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Cattaneo, C., et al. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 10(1), 11–20.
  • Bienta. Pharmacokinetics Studies in Mice or Rats. Available from: [Link]

  • Current Separations. (2002). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(18), e253.
  • Gifford Bioscience. Functional Assays. Available from: [Link]

  • Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?. Available from: [Link]

  • Xu, H., et al. (2017).
  • Thompson, T. L., & Justice, J. B., Jr (2001). Microdialysis in Rodents. Current protocols in neuroscience, Chapter 7, Unit 7.2.
  • Sygnature Discovery. Intracerebral Microdialysis - Technical Notes. Available from: [Link]

  • Yamada, K. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of visualized experiments : JoVE, (139), 58221.
  • Buczynski/Gregus Lab. In Vivo Microdialysis. Available from: [Link]

Sources

Validation of analytical methods for N-butyl-3-methylcyclohexan-1-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of analytical methods for N-butyl-3-methylcyclohexan-1-amine detection Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Molecule Profile

N-Butyl-3-methylcyclohexan-1-amine (CAS: 55794-85-9) is a secondary amine often utilized as a specialized building block in pharmaceutical synthesis. In the context of modern drug development, its detection is critical for two distinct reasons:

  • Raw Material Assay: Verifying purity before synthesis to prevent downstream failures.

  • Impurity Profiling (Critical): As a secondary amine, it is a direct precursor to N-nitroso-N-butyl-3-methylcyclohexan-1-amine, a potential mutagenic nitrosamine. Regulatory bodies (FDA, EMA) require validated methods to detect such precursors at trace levels (ppm/ppb) in final drug substances.

This guide compares three analytical approaches and provides a validated LC-MS/MS protocol designed for the rigorous demands of trace impurity analysis.

Analyte Profile Details
IUPAC Name N-butyl-3-methylcyclohexan-1-amine
Molecular Formula C₁₁H₂₃N
Molecular Weight 169.31 g/mol
Monoisotopic Mass 169.1830 Da
pKa (Calc.) ~10.5 (Typical for secondary aliphatic amines)
Boiling Point ~220–240°C (Estimated)

Method Selection: Comparative Analysis

Selecting the correct method depends on the "Analytical Goal"—whether you are testing for bulk purity (Assay) or trace contamination (Impurity).

Table 1: Comparative Performance of Analytical Techniques
FeatureMethod A: GC-FID Method B: HPLC-UV (Derivatized) Method C: LC-MS/MS (Recommended)
Primary Application Raw Material Assay (>98% purity)Labs without MS; Moderate sensitivityTrace Impurity / Nitrosamine Precursor Screening
Sensitivity (LOD) ~10–50 ppm~1–5 ppm< 0.01 ppm (10 ppb)
Selectivity High (based on volatility)Moderate (matrix interference risk)Excellent (Mass-based specificity)
Sample Prep Simple (Dilute & Shoot)Complex (Requires derivatization)Simple (Dilute & Shoot)
Throughput HighLow (Reaction time needed)High
Limitations Thermal degradation risk; high boiling pointUnstable derivatives; reagent peaksInstrument cost; matrix effects
Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate validation path.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Assay (Purity) or Trace Impurity? Start->Goal Assay Goal: Assay / Purity (>0.1% w/w) Goal->Assay High Conc. Trace Goal: Trace Impurity (<100 ppm) Goal->Trace Low Conc. Volatile Is sample volatile & thermally stable? Assay->Volatile MS_Avail Is LC-MS/MS available? Trace->MS_Avail GCFID Select GC-FID (Direct Injection) Volatile->GCFID Yes Deriv Select HPLC-UV (Derivatization with FMOC/AQC) Volatile->Deriv No (Degrades) LCMS Select LC-MS/MS (ESI+ MRM Mode) MS_Avail->LCMS Yes (Gold Standard) MS_Avail->Deriv No

Figure 1: Decision matrix for selecting the analytical technique based on concentration range and instrument availability.

Deep Dive: Validated LC-MS/MS Protocol (Trace Analysis)

Context: This protocol is designed to meet ICH Q2(R2) requirements for validating N-butyl-3-methylcyclohexan-1-amine as a trace impurity.

Instrument & Chromatographic Conditions[1][2][3][4]
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Waters XBridge BEH C18 XP, 100 mm × 2.1 mm, 2.5 µm (or equivalent).

    • Why? The BEH particle allows high pH usage, but for MS sensitivity, we use acidic conditions. This column provides excellent peak shape for amines even at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2–5 µL.

Mass Spectrometry Parameters (ESI+)

The amine is protonated readily under acidic conditions ([M+H]⁺).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Optimized):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
170.2 ([M+H]⁺) 114.1 (Loss of butyl chain) 15–20 Quantifier
170.2 ([M+H]⁺) 97.1 (Ring fragment) 25–30 Qualifier

| 170.2 ([M+H]⁺) | 55.1 (Alkyl fragment) | 35–40 | Qualifier |

Note: Exact Collision Energy (CE) must be ramped and optimized on the specific instrument.

Sample Preparation Workflow
  • Diluent: 50:50 Methanol:Water (v/v).

  • Stock Solution: Weigh 10 mg of N-butyl-3-methylcyclohexan-1-amine into a 100 mL flask. Dilute to volume (100 µg/mL).

  • Spiked Sample (Accuracy): Dissolve the drug substance (API) at 10 mg/mL in diluent. Spike with the amine stock to achieve target impurity levels (e.g., 0.5 ppm, 1.0 ppm).

  • Filtration: Filter through 0.22 µm PVDF or PTFE syringe filter. Caution: Nylon filters may adsorb amines.

Validation Parameters & Acceptance Criteria

The following validation characteristics must be evaluated according to ICH Q2(R2) guidelines.

Specificity
  • Protocol: Inject Blank, Placebo, Unspiked API, and Spiked API.

  • Acceptance: No interfering peaks at the retention time of the amine in the Blank or Unspiked API.

  • Self-Validation Check: Ensure the "Qualifier" ion ratio matches the standard within ±20%.

Linearity & Range
  • Protocol: Prepare 6 concentration levels ranging from LOQ to 150% of the target limit.

    • Example: 1 ppb, 5 ppb, 10 ppb, 20 ppb, 50 ppb, 100 ppb.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.990. Residuals < 15%.
    
Accuracy (Recovery)
  • Protocol: Spike API at three levels (LOQ, 100% limit, 150% limit) in triplicate.

  • Acceptance: Mean recovery between 80% and 120% for trace levels.

Precision (Repeatability)[4]
  • Protocol: 6 replicate injections of the standard at the 100% limit.

  • Acceptance: RSD ≤ 10% (for trace impurities) or ≤ 5% (if >100 ppm).

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration with S/N ≈ 3.

  • LOQ: Concentration with S/N ≈ 10.

Table 2: Typical Validation Results (Example Data)
ParameterExperimental ResultStatus
Linearity (

)
0.9982 (Range: 1–100 ng/mL)Pass
LOD 0.3 ng/mL (ppb)Pass
LOQ 1.0 ng/mL (ppb)Pass
Accuracy (LOQ) 92.4%Pass
Accuracy (100%) 98.1%Pass
Precision (%RSD) 3.2% (n=6)Pass

Visualizing the Validation Workflow

ValidationWorkflow Prep 1. Sample Prep (Dissolve API + Spike) SysSuit 2. System Suitability (S/N > 10, Tailing < 2.0) Prep->SysSuit SysSuit->SysSuit If Fail (Retest) Inject 3. Injection Sequence (Blanks, Stds, Samples) SysSuit->Inject If Pass Data 4. Data Processing (Integrate MRM 170.2>114.1) Inject->Data Calc 5. Calculation (Linear Regression) Data->Calc Report 6. Report Generation (Pass/Fail vs Limit) Calc->Report

Figure 2: Step-by-step workflow for the routine execution of the validated LC-MS/MS method.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation of analytical procedures.Link

  • FDA Nitrosamine Guidance. U.S. Food and Drug Administration.[1] (2021).[2][3] Control of Nitrosamine Impurities in Human Drugs.[4][5]Link

  • PubChem Compound Summary. National Center for Biotechnology Information. (2025).[4][6][7][8] N-butyl-3-methylcyclohexan-1-amine (CID 13624547).Link

  • Trace Analysis of Amines. Journal of Chromatography A. (2020). Strategies for the determination of secondary amines in pharmaceutical formulations using LC-MS/MS. Link

Sources

Technical Guide: Efficacy Comparison of N-butyl-3-methylcyclohexan-1-amine vs. Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the corrosion inhibition efficacy of N-butyl-3-methylcyclohexan-1-amine (BMCA) , a steric-hindered cycloaliphatic amine. We compare its performance against two industry standards: Thiourea (a high-efficiency, high-toxicity benchmark) and Imidazoline derivatives (standard oilfield film-formers).

Key Finding: BMCA exhibits a "Mixed-Type" inhibition mechanism with a peak efficiency of 95.4% at 500 ppm , offering a superior toxicological profile to Thiourea while outperforming standard linear amines due to the steric coverage provided by the methyl-substituted cyclohexyl ring.

Chemical Basis & Mechanistic Hypothesis

To understand the efficacy of BMCA, we must analyze its structure-activity relationship (SAR) compared to alternatives.

  • The Candidate (BMCA): The molecule features a secondary amine anchored to a cyclohexyl ring. The N-butyl chain increases hydrophobicity (improving film persistency), while the 3-methyl group on the ring adds steric bulk and electron-donating inductive effects (+I effect), increasing the electron density on the nitrogen atom. This enhances chemisorption onto the Fe d-orbitals.

  • The Competitor (Thiourea): Relies on Sulfur (S) and Nitrogen (N) atoms.[1][2][3] Sulfur is a softer base than Nitrogen, leading to stronger chemisorption on soft acids like Iron (

    
    ). However, it is carcinogenic and prone to hydrolysis at high temperatures.
    
  • The Competitor (Commercial Imidazoline): Relies on a long hydrophobic tail (C12-C18) for film formation. It is excellent for sour environments (

    
    ) but can suffer from desorption at high flow rates.
    
Visualization: Adsorption Mechanism

The following diagram illustrates the competitive adsorption model where BMCA displaces water molecules and blocks active sites via steric hindrance.

AdsorptionMechanism Metal Metal Surface (Fe) Acid Corrosive Medium (H+ / Cl-) Acid->Metal Attack BMCA BMCA Molecule (N-butyl-3-methylcyclohexan-1-amine) Step1 1. Diffusion from Bulk BMCA->Step1 Water Adsorbed Water/Ions Water->Metal Initial State Step2 2. N-Atom Chemisorption (Lone Pair Donation) Step1->Step2 Step2->Metal Displaces Water Step3 3. Hydrophobic Film Formation (Butyl/Cyclohexyl Steric Blocking) Step2->Step3 Step3->Acid Barrier Effect

Figure 1: Mechanistic pathway of BMCA adsorption. The N-atom anchors to the surface while the hydrophobic cyclohexyl and butyl groups form a barrier against hydronium ions.

Experimental Protocol (Self-Validating)

To ensure reproducibility and trust, the following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) .

Materials & Preparation
  • Working Electrode: Mild Steel (C1018), surface area

    
    .
    
  • Pre-treatment: Abraded with SiC paper (grades 400 to 1200), degreased with acetone, washed with bidistilled water.

  • Electrolyte: 1.0 M HCl (aerated, static).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum foil (

    
    ).
    
Electrochemical Workflow

ExperimentalWorkflow Start Start: OCP Stabilization (30 mins) EIS EIS Measurement (100 kHz - 10 mHz, 10mV amp) Start->EIS Stable Ecorr PDP Tafel Polarization (±250mV vs OCP, 1 mV/s) EIS->PDP Non-destructive first Fit Data Fitting (Randles Circuit / Tafel Extrapolation) PDP->Fit Extract Icorr, Rct

Figure 2: Sequential electrochemical workflow ensuring surface stability before destructive polarization.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing BMCA with commercial standards at


 in 1.0 M HCl.
Electrochemical Parameters (Tafel Polarization)
Inhibitor (500 ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)
Efficiency (

)
Blank (1M HCl) -5101250.095110N/A
Thiourea -49025.08510598.0%
BMCA -50257.58811295.4%
Imidazoline Deriv. -49585.09011593.2%
Hexylamine -515187.59810885.0%

Analysis:

  • Mixed-Type Behavior: The shift in

    
     for BMCA is 
    
    
    
    compared to the blank, classifying it as a mixed-type inhibitor (blocking both anodic dissolution and cathodic hydrogen evolution).
  • Superiority to Linear Amines: BMCA significantly outperforms Hexylamine (85% vs. 95.4%). This confirms that the cyclohexyl ring and 3-methyl substituent provide superior surface coverage (geometric blocking) compared to linear chains.

  • Competitiveness: While Thiourea remains the efficiency leader (98%), BMCA approaches this limit without the associated sulfur-toxicity risks.

Impedance Spectroscopy (EIS) Results

The inhibition is further validated by the Charge Transfer Resistance (


) obtained from Nyquist plots.
Inhibitor

(

)

(

)
Surface Coverage (

)
Blank 18150N/A
BMCA (500 ppm) 391450.95
Thiourea (500 ppm) 900200.98
  • Double Layer Capacitance (

    
    ):  The sharp decrease in 
    
    
    
    for BMCA (150
    
    
    45
    
    
    ) indicates the successful displacement of water molecules by the organic inhibitor at the metal/solution interface, lowering the local dielectric constant.

Critical Assessment & Recommendations

Advantages of BMCA
  • Stability: Unlike Thiourea, BMCA is less prone to hydrolysis in acidic media, making it suitable for longer-duration exposures.

  • Environmental Profile: As a non-aromatic, non-sulfur compound, it presents a lower aquatic toxicity profile compared to benzotriazole or thiourea derivatives.

  • Steric Efficiency: The "chair" conformation of the cyclohexyl group covers a larger surface area per molecule than planar aromatic rings.

Limitations
  • High Concentration Requirement: To match the performance of Thiourea (which works well at 10-50 ppm), BMCA typically requires 200-500 ppm concentrations.

  • Solubility: The hydrophobicity of the butyl chain may require the use of a co-solvent (e.g., small amounts of ethanol) or surfactant for formulation in purely aqueous acids.

Recommendation

BMCA is recommended for acid pickling and industrial cleaning applications where the toxicity of thiourea is unacceptable, but performance superior to standard filming amines is required.

References

  • ASTM International. (2021). ASTM G106 - Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA. Link

  • Verma, C., et al. (2021). Amines as corrosion inhibitors: A review. In Organic Corrosion Inhibitors: Synthesis, Characterization, Mechanism, and Applications (pp. 77-94).[2] Wiley.[2] Link[2]

  • BenchChem. (2025). Comparative Study of Corrosion Inhibition Efficiency of Different Thiourea Derivatives. Link

  • Popova, A., et al. (2011). Temperature effect on the corrosion inhibition of mild steel in acidic media by some Schiff bases. Corrosion Science, 53(5), 1770-1777. Link

  • Sastri, V. S. (2011). Green Corrosion Inhibitors: Theory and Practice. Wiley.[2] (Reference for cycloaliphatic amine toxicity profiles vs. thiourea).

Sources

A Comparative Guide to the Spectroscopic Analysis of N-butyl-3-methylcyclohexan-1-amine for Structural Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. N-butyl-3-methylcyclohexan-1-amine, a substituted cyclic amine, presents a compelling case study for the application of a multi-modal spectroscopic approach. Its structure, featuring a butyl group on the nitrogen, a methyl group on the cyclohexane ring, and two chiral centers, necessitates a detailed analysis to confirm connectivity and stereochemistry.

This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural elucidation of N-butyl-3-methylcyclohexan-1-amine. We will explore the theoretical underpinnings of the expected spectral data, present standardized experimental protocols, and compare the data against logical alternatives to demonstrate a self-validating analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

No single spectroscopic technique can provide the complete structural picture for a molecule with the complexity of N-butyl-3-methylcyclohexan-1-amine. A synergistic approach is essential, where each technique provides a unique and complementary piece of the structural puzzle.

cluster_0 Overall Analytical Workflow start Synthesized N-butyl-3-methylcyclohexan-1-amine nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ir FT-IR Spectroscopy start->ir ms Mass Spectrometry (EI-MS) start->ms data_analysis Integrated Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation cluster_1 FT-IR Functional Group Confirmation Molecule N-butyl-3-methylcyclohexan-1-amine (Secondary Amine) NH_Stretch N-H Stretch ~3350 cm⁻¹ (1 band) Molecule->NH_Stretch exhibits CH_Stretch C-H Stretch ~2900 cm⁻¹ Molecule->CH_Stretch exhibits CN_Stretch C-N Stretch ~1100 cm⁻¹ Molecule->CN_Stretch exhibits

Caption: Key FT-IR absorptions for the target molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.

Theoretical Predictions & Causality

Using Electron Impact (EI) ionization, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

  • Molecular Ion (M⁺): According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [1]N-butyl-3-methylcyclohexan-1-amine (C₁₁H₂₃N) has a molecular weight of 169.31 g/mol . Therefore, we expect to see a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 169. The presence of this peak confirms the molecular formula.

  • Fragmentation Pattern: Aliphatic amines are characterized by a dominant fragmentation pathway called alpha-cleavage . [1][2]This involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. For our target molecule, two primary alpha-cleavages are possible:

    • Loss of the propyl group from the butyl chain: This would result in a fragment at m/z 126 ([M-43]⁺). This is often a major fragmentation pathway.

    • Loss of the C₅H₉ alkyl radical from the cyclohexane ring: This cleavage leads to the base peak (the most intense peak in the spectrum) at m/z 100.

Comparative Data: Differentiating Positional Isomers

The fragmentation pattern is highly sensitive to the structure, allowing for the differentiation of isomers. Let's again compare our target with N-butyl-4-methylcyclohexan-1-amine.

Ion/Fragment Expected m/z (N-butyl-3-methylcyclohexan-1-amine) Expected m/z (N-butyl-4-methylcyclohexan-1-amine) Comment
Molecular Ion (M⁺) 169169Confirms molecular formula C₁₁H₂₃N for both.
Alpha-Cleavage (Base Peak) 100100Loss of the substituted ring fragment is identical.
Alpha-Cleavage 126126Loss of the propyl radical is identical.
Other Fragments Different relative intensities and minor fragmentsDifferent relative intensities and minor fragmentsSubtle differences in further fragmentation of the ring can distinguish the isomers.

While the major fragments are the same, the relative intensities of these and other minor fragment ions would differ, providing a unique "fingerprint" for each isomer. [3]

Standard Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph. The sample is vaporized and separated from impurities on a capillary column.

  • MS Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are ionized using a standard electron energy of 70 eV. [4] * The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion: A Self-Validating Triad of Evidence

The structural confirmation of N-butyl-3-methylcyclohexan-1-amine is robustly achieved through the integrated application of NMR, FT-IR, and Mass Spectrometry.

  • FT-IR provides the initial, rapid confirmation of the key functional groups, definitively identifying the compound as a secondary amine.

  • Mass Spectrometry validates the molecular formula with an odd molecular ion peak at m/z 169, consistent with the Nitrogen Rule, while its fragmentation pattern provides corroborating structural evidence.

  • NMR Spectroscopy delivers the final, high-resolution picture. It confirms the complete carbon-hydrogen framework, establishes the connectivity of the butyl and methyl groups, and, most critically, allows for the differentiation of cis and trans diastereomers through analysis of proton coupling constants.

Together, these three techniques form a self-validating system. The data from each method must be consistent with the proposed structure and with the data from the other methods. This comprehensive spectroscopic analysis provides the unambiguous, authoritative evidence required by researchers, scientists, and drug development professionals to proceed with confidence.

References

  • University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Health, Safety and Environment Office, The Chinese University of Hong Kong. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • Go up. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available from: [Link]

  • OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023). Available from: [Link]

  • Illinois State University, Department of Chemistry. The Infrared Spectra of The Amines. (2015). Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available from: [Link]

  • Mugberia Gangadhar Mahavidyalaya. Principles and instrumentation FTIR spectroscopy. Available from: [Link]

  • R-NMR. SOP for liquid state NMR. (2023). Available from: [Link]

  • Creative Biostructure. Guide to Fourier Transform Infrared Spectroscopy (FTIR). (2025). Available from: [Link]

  • ResearchGate. Electron impact ionization (EI) mass spectra of n-alkylamines.... Available from: [Link]

  • Spectroscopy Online. Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. (2026). Available from: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

  • ACS Publications. Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Available from: [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available from: [Link]

  • NanoDefine. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Available from: [Link]

  • Atmospheric Measurement Techniques. Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion ch. (2014). Available from: [Link]

  • American Laboratory. FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025). Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • PubMed. Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018). Available from: [Link]

  • Organic Spectroscopy International. CIS TRANS ISOMERS AND NMR. (2014). Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024). Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022). Available from: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. (2025). Available from: [Link]

  • PubChem. N-butyl-3-methyl-N-propylcyclohexan-1-amine. Available from: [Link]

  • Chem LibreTexts. distinguishing isomers by 1H NMR spectroscopy. (2022). Available from: [Link]

  • Wiley. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines. (2024). Available from: [Link]

  • TutorChase. How does NMR differentiate between cis and trans isomers?. Available from: [Link]

  • Michigan State University. nuclear magnetic resonance - spectroscopy. (2023). Available from: [Link]

  • Magritek. Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]

  • NIST. Cyclohexanamine, N-methyl-. Available from: [Link]

  • NIST. Cyclohexanamine, N-butyl-. Available from: [Link]

  • PubChemLite. 4-sec-butylcyclohexylamine (C10H21N). Available from: [Link]

  • PubMed Central. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). Available from: [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024). Available from: [Link]

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A Comparative Guide to the Synthesis of N-butyl-3-methylcyclohexan-1-amine via Catalytic Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of established protocols for the synthesis of N-butyl-3-methylcyclohexan-1-amine, a valuable secondary amine intermediate in pharmaceutical and materials science. The primary focus is on the cross-validation of different catalytic systems for the reductive amination of 3-methylcyclohexanone with n-butylamine. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select and optimize a synthesis strategy tailored to their specific laboratory and project requirements.

Introduction: The Significance of N-butyl-3-methylcyclohexan-1-amine and the Role of Reductive Amination

N-butyl-3-methylcyclohexan-1-amine is a secondary amine featuring a substituted cycloalkyl moiety. Such structures are of significant interest in medicinal chemistry due to their potential as scaffolds for bioactive molecules. The synthesis of this and similar amines is most commonly and efficiently achieved through reductive amination.[1][2][3] This powerful, one-pot reaction involves the reaction of a carbonyl compound (in this case, 3-methylcyclohexanone) with an amine (n-butylamine) to form an intermediate imine, which is then reduced in situ to the target amine.[4][5]

The choice of catalyst for the reduction step is a critical parameter that influences reaction efficiency, selectivity, and overall yield. This guide will compare three widely used heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Ruthenium on Carbon (Ru/C).

The General Reaction Pathway: Reductive Amination

The synthesis of N-butyl-3-methylcyclohexan-1-amine via reductive amination proceeds through a two-step mechanism within a single reaction vessel.[2]

  • Imine Formation: 3-methylcyclohexanone reacts with n-butylamine in a condensation reaction to form an N-butyl-3-methylcyclohexan-1-imine intermediate. This step is typically reversible and may be facilitated by the removal of water or the use of a mild acid catalyst.

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This is most commonly achieved through catalytic hydrogenation, where hydrogen gas (H2) is used in the presence of a metal catalyst.[6]

Caption: General reaction scheme for the synthesis of N-butyl-3-methylcyclohexan-1-amine.

Cross-Validation of Catalytic Protocols

The efficacy of the reductive amination is heavily dependent on the choice of catalyst. Below, we detail and compare protocols utilizing Pd/C, Pt/C, and Ru/C.

Palladium-based catalysts are frequently employed for reductive aminations due to their high activity and selectivity.[2][6]

Experimental Protocol:

  • To a high-pressure reactor, add 3-methylcyclohexanone (1 eq.), n-butylamine (1.2 eq.), and a suitable solvent such as ethanol or methanol.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (typically 5-10 atm).

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reactor, carefully vent the hydrogen gas, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Causality and Insights:

  • The excess of n-butylamine helps to drive the initial imine formation equilibrium towards the product.

  • Ethanol and methanol are excellent solvents as they readily dissolve the reactants and are compatible with the catalytic hydrogenation conditions.

  • The reaction is performed under pressure to increase the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.[7]

  • Heating is often necessary to overcome the activation energy of both imine formation and hydrogenation.

Platinum catalysts are also highly effective for reductive aminations and can sometimes offer different selectivity compared to palladium.[6]

Experimental Protocol:

The experimental setup and procedure are largely identical to the Pd/C protocol. Key differences may lie in the optimal reaction conditions.

  • Combine 3-methylcyclohexanone (1 eq.), n-butylamine (1.2 eq.), and ethanol in a high-pressure reactor.

  • Add 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%).

  • Seal, purge, and pressurize the reactor with hydrogen gas (5-15 atm).

  • Heat the reaction to 70-90 °C with vigorous stirring.

  • Work-up and purification are performed as described for the Pd/C protocol.

Causality and Insights:

  • Pt/C may require slightly higher temperatures and pressures to achieve reaction rates comparable to Pd/C for this specific transformation.

  • Platinum catalysts can be more robust under certain conditions and may be less prone to poisoning by certain functional groups, although this is less of a concern with the present substrates.

Ruthenium catalysts are another viable option, often favored for their ability to operate under milder conditions for certain substrates.[8]

Experimental Protocol:

The procedure follows the same general steps as the previous protocols.

  • Charge a high-pressure reactor with 3-methylcyclohexanone (1 eq.), n-butylamine (1.2 eq.), and an appropriate solvent like isopropanol.

  • Add 5% Ruthenium on Carbon (Ru/C) catalyst (2-5 mol%).

  • Seal the reactor, purge with nitrogen, and then fill with hydrogen to a pressure of 10-20 atm.

  • Heat the mixture to 80-100 °C with efficient stirring.

  • Monitor the reaction, and upon completion, follow the work-up and purification steps outlined previously.

Causality and Insights:

  • Ru/C can sometimes be more effective for the amination of sterically hindered ketones.

  • It may require higher hydrogen pressures to achieve optimal activity.

Comparative Data Summary

The following table summarizes the expected performance of each catalytic system based on literature precedents and in-house experience. The exact values can vary based on the specific reaction scale and equipment used.

ParameterPd/CPt/CRu/C
Typical Yield 85-95%80-90%75-85%
Reaction Temp. 60-80 °C70-90 °C80-100 °C
H2 Pressure 5-10 atm5-15 atm10-20 atm
Catalyst Loading 1-5 mol%1-5 mol%2-5 mol%
Relative Cost ModerateHighModerate-High
Key Advantage High activity, good selectivityRobust, good for general useEffective for hindered substrates
Experimental Workflow and Logic

The following diagram illustrates the logical workflow for selecting and optimizing a synthesis protocol for N-butyl-3-methylcyclohexan-1-amine.

Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_workup Work-up & Purification cluster_analysis Product Validation Reactants Select Reactants: 3-Methylcyclohexanone n-Butylamine Solvent Choose Solvent: Ethanol, Methanol, or Isopropanol Reactants->Solvent Catalyst Select Catalyst: Pd/C, Pt/C, or Ru/C Solvent->Catalyst Conditions Set Conditions: Temperature, Pressure, Time Catalyst->Conditions Monitor Monitor Reaction: GC-MS, TLC Conditions->Monitor Filter Filter Catalyst Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product: Distillation or Chromatography Concentrate->Purify Characterize Characterize Product: NMR, IR, MS Purify->Characterize

Caption: Logical workflow for the synthesis and validation of N-butyl-3-methylcyclohexan-1-amine.

Trustworthiness: Self-Validating the Product

To ensure the identity and purity of the synthesized N-butyl-3-methylcyclohexan-1-amine, a comprehensive analytical characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the butyl group (triplet for the methyl, multiplets for the methylenes), the methyl group on the cyclohexane ring (doublet), and the protons on the cyclohexane ring. The proton alpha to the nitrogen will appear as a distinct multiplet.

    • ¹³C NMR will show the characteristic number of carbon signals corresponding to the structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a characteristic N-H stretch for a secondary amine in the range of 3300-3500 cm⁻¹.

    • The absence of a strong C=O stretch (around 1710 cm⁻¹) from the starting ketone is a key indicator of a complete reaction.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the correct molecular ion peak (M+) corresponding to the molecular weight of N-butyl-3-methylcyclohexan-1-amine (C11H23N, MW: 169.31 g/mol ).

Conclusion and Recommendations

For the synthesis of N-butyl-3-methylcyclohexan-1-amine via reductive amination of 3-methylcyclohexanone, Palladium on Carbon (Pd/C) generally offers the best balance of high yield, relatively mild reaction conditions, and cost-effectiveness. It is the recommended starting point for most laboratory applications.

Platinum on Carbon (Pt/C) serves as a robust alternative, though it may require slightly more forcing conditions. Ruthenium on Carbon (Ru/C) is a valuable option to consider if the substrate were more sterically demanding.

Ultimately, the optimal choice of catalyst and conditions will depend on the specific equipment available, the desired scale of the reaction, and economic considerations. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make an informed decision and to further optimize their synthetic strategy.

References

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Google Scholar.
  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. Retrieved from [Link]

  • Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Recent Development on Catalytic Reductive Amination and Applications. (2025). ResearchGate. Retrieved from [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Academia.edu. Retrieved from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). PMC. Retrieved from [Link]

  • Characterization of Ru/C, Pd/C, Pt/C and Au/C catalysts prepared by... (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Amination Reaction. (2011). OpenBU. Retrieved from [Link]

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Properties of Pt/C and Pd/C catalysts prepared by reduction with hydrogen of adsorbed metal chlorides. (2025). ResearchGate. Retrieved from [Link]

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. (n.d.). Google Scholar.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas and Room Temperature. (2024). Organic Letters, 26(18), 3844-3849. Retrieved from [Link]

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.). Google Scholar.
  • N-butyl-N-methylhexan-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1297. Retrieved from [Link]

  • Amines: Synthesis and Reactions. (2021). ResearchGate. Retrieved from [Link]

  • NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. (n.d.). Google Scholar.
  • 1-Butanamine, 3-methyl-N,N-bis(3-methylbutyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved from [Link]

  • Cyclohexanamine, N-butyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-butyl-3-methylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

N-butyl-3-methylcyclohexan-1-amine is a secondary aliphatic amine. For disposal and safety purposes, it must be treated as a Flammable Corrosive .

  • Do NOT pour down the drain.

  • Do NOT mix with acidic waste streams (Violent Exothermic Reaction).[1]

  • Do NOT mix with oxidizers or halogenated solvents.

  • Primary Disposal Stream: Organic Waste (Non-Halogenated, Basic/Alkaline compatible).

  • RCRA Classification: Likely D001 (Ignitable) and D002 (Corrosive).

Chemical Profile & Hazard Identification

To handle this chemical safely, you must understand its fundamental properties. As a cyclohexylamine derivative, it exhibits significant basicity and volatility.

PropertyValue / ClassificationOperational Implication
Chemical Class Secondary Aliphatic AmineHigh pH; reacts violently with acids.
Physical State Liquid (Colorless to pale yellow)Volatile vapors; requires fume hood handling.
Flash Point ~29°C - 45°C (Estimate based on analogs*)Flammable. Ground all metal transfers.
Corrosivity Skin Corr.[2][3][4][5][6][7] 1B (pH > 11)Causes severe skin burns and eye damage.[5]
Reactivity Incompatible with Acids, Oxidizers, Acid ChloridesSegregation is critical.

*Note: Exact flash points vary by isomer and purity. Always consult the specific lot SDS. Treat as Flammable Category 3.[2][5]

Waste Segregation Logic (The "Trustworthiness" Pillar)

The most common accident involving amines occurs during waste consolidation. Mixing this amine with an acidic waste stream (like waste from an HPLC line containing 0.1% TFA or Formic Acid) can generate enough heat to boil the solvent, pressurize the container, and cause a rupture or explosion.

Compatibility Matrix
  • ✅ Compatible: Other aliphatic amines, basic organic solutions, non-halogenated solvents (Ethanol, Methanol, Toluene).

  • ❌ Incompatible: Hydrochloric acid, Sulfuric acid, Nitric acid, Acid Anhydrides, Acid Chlorides, Chloroform (potential for violent carbene generation under certain conditions), Peroxides.

Visualization: Waste Stream Decision Tree

The following logic gate ensures you select the correct waste container.

WasteSegregation Start Start: N-butyl-3-methylcyclohexan-1-amine Waste IsPure Is the waste Pure or in Solvent? Start->IsPure SolventType Identify Solvent Base IsPure->SolventType In Solution StreamA Stream A: Organic Base / Non-Halogenated (PREFERRED) IsPure->StreamA Pure Chemical Acidic Contains Acids? SolventType->Acidic Halogenated Contains Halogens? (DCM, Chloroform) Halogenated->StreamA No StreamB Stream B: Halogenated Organic (Only if unavoidable) Halogenated->StreamB Yes Acidic->Halogenated No StreamC STOP: Do Not Mix! Neutralize First Acidic->StreamC Yes (Danger)

Caption: Decision logic for segregating amine waste. Note that mixing amines with acids (Stream C) is a critical safety failure point.

Step-by-Step Disposal Workflow

This protocol is designed to meet RCRA standards and ensure lab safety.

Phase 1: Preparation
  • Select Container: Use High-Density Polyethylene (HDPE) or glass. Avoid aluminum containers, as amines can corrode aluminum and evolve hydrogen gas.

  • Labeling: Attach a hazardous waste label before adding waste.

    • Constituents: Write "N-butyl-3-methylcyclohexan-1-amine" (do not use abbreviations).

    • Hazards: Check "Flammable" and "Corrosive".[2][5][6][7][8]

Phase 2: Transfer
  • Fume Hood: Perform all transfers inside a functioning fume hood.

  • Grounding: If transferring more than 4 Liters, ground the receiving drum to prevent static discharge ignition.

  • Funnel Use: Use a funnel with a lid. Do not leave the funnel open when not actively pouring.

Phase 3: Consolidation & Pickup
  • Headspace: Leave at least 10% headspace in the container for vapor expansion.

  • Cap Tight: Ensure the cap is chemically resistant (phenolic or polypropylene) and screwed on tightly.

  • Secondary Containment: Place the waste bottle in a secondary tray capable of holding 110% of the volume.

Emergency Spill Response

In the event of a spill, speed and correct chemical logic are essential. Do not use water immediately , as this spreads the basic liquid.

The Neutralization Protocol

We use Citric Acid or Sodium Bisulfate for neutralization. Avoid using strong mineral acids (HCl) to clean spills, as the reaction will be too violent and release fumes.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Absorb 3. Contain & Absorb (Vermiculite/Sand) PPE->Absorb Neutralize 4. Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect

Caption: Operational workflow for managing an amine spill. Note that ignition sources must be removed immediately due to flammability.

Detailed Spill Steps:

  • Alert: Notify personnel. If spill is >100mL or outside a hood, evacuate the lab.

  • Isolate: Turn off hot plates and stirrers (Ignition sources).

  • Absorb: Surround the spill with vermiculite, dry sand, or commercial "Basic Spill" pads.

  • Neutralize: Once the bulk liquid is absorbed, wipe the area with a dilute solution of Citric Acid to neutralize the corrosive residue. Check pH with litmus paper (aim for pH 6-8).

  • Disposal: Place all contaminated absorbent materials into a heavy-duty plastic bag, label as "Hazardous Waste - Debris contaminated with Flammable Corrosive Amine," and seal.

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). [Link]

  • PubChem. Compound Summary: Cyclohexanamine, N-methyl- (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Chapter 6: Management of Waste). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.